Strobane
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Overview
Description
Strobane, also known as polychlorocamphene or polychloropinene, is an organochlorine insecticide that was widely used in the mid-20th century. It is a mixture of several compounds, including chlorinated camphene and pinene. This compound was primarily used for moth control and other agricultural purposes but has since become largely obsolete due to environmental and health concerns .
Preparation Methods
Synthetic Routes and Reaction Conditions: Strobane is synthesized through the chlorination of camphene, a naturally occurring terpene. The process involves the reaction of camphene with chlorine gas under controlled conditions to produce a mixture of chlorinated compounds. The reaction is typically carried out in the presence of a catalyst, such as ferric chloride, to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination of camphene in specialized reactors. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired degree of chlorination. The resulting mixture is then purified through distillation and other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Strobane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various chlorinated oxidation products.
Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives.
Substitution: this compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated alcohols and ketones, while reduction can yield less chlorinated hydrocarbons .
Scientific Research Applications
Strobane has been studied for its environmental impact and persistence in ecosystems. It has been used as a model compound to understand the behavior of organochlorine pesticides in the environment. Research has focused on its long-range atmospheric transport, bioaccumulation in aquatic biota, and degradation pathways . Additionally, this compound has been used in studies on the effects of pesticides on non-target organisms, such as honey bees .
Mechanism of Action
Strobane is similar to other organochlorine insecticides, such as toxaphene and DDT. it is unique in its specific mixture of chlorinated camphene and pinene derivatives. Compared to toxaphene, this compound has a different chlorination pattern and a distinct set of environmental and toxicological properties .
Comparison with Similar Compounds
Toxaphene: Another polychlorinated insecticide with a complex mixture of chlorinated bornanes.
DDT: A well-known organochlorine insecticide with a simpler structure but similar persistence in the environment.
Chlordane: An organochlorine compound with a different chlorination pattern but similar insecticidal properties .
Strobane’s unique composition and properties make it a compound of interest in environmental and toxicological studies, despite its decline in use as an insecticide.
Properties
CAS No. |
8001-50-1 |
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Molecular Formula |
C10H9Cl7 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(1R,4S)-1,2,2,3,3,4,7-heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H9Cl7/c1-4-6(2,3)8(13)5(11)7(4,12)9(14,15)10(8,16)17/h5H,1H2,2-3H3/t5?,7-,8-/m1/s1 |
InChI Key |
HBQPGVWPSQGTJK-UTGCGDCFSA-N |
Isomeric SMILES |
CC1(C(=C)[C@]2(C([C@@]1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |
SMILES |
CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |
Canonical SMILES |
CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |
8001-50-1 | |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
Terpene polychlorinates, Heptachloro-2,2-dimethyl-3-methylene norborname |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical composition of Strobane?
A2: This compound is a complex mixture primarily composed of chlorinated bornanes with an average chlorine content of 65%. [, , , , , , ] The exact composition is variable, with over 670 chlorinated bornane congeners identified in technical mixtures. [] This complexity poses challenges for analysis and understanding its environmental fate.
Q2: Is there a specific molecular formula and weight for this compound?
A3: Due to its complex and variable composition, a single molecular formula and weight cannot be assigned to This compound. [] Each congener possesses its own unique formula and weight, contributing to the overall properties of the mixture.
Q3: How stable is this compound in the environment?
A4: This compound is considered a persistent organic pollutant (POP) and can persist in the environment for extended periods. [] Its degradation is influenced by various factors, including temperature, pH, and microbial activity. More research is needed to fully understand its degradation pathways and long-term environmental fate.
Q4: Was this compound used in specific formulations for application?
A5: This compound was often formulated with other insecticides like DDT to enhance efficacy. [, , , , , , , ] It was used in various formulations, including dusts, wettable powders, and emulsifiable concentrates, for application on crops like cotton. [, , , , , , ]
Q5: Was resistance to this compound observed in insect populations?
A7: Yes, resistance to This compound, particularly when used in combination with DDT, was documented in tobacco budworms (Heliothis virescens). [, ] This highlights the potential for insects to develop resistance to pesticide mixtures, emphasizing the need for alternative control strategies.
Q6: What is the environmental impact of this compound?
A8: As a persistent organic pollutant, This compound raises concerns due to its potential for bioaccumulation in the food chain and long-range atmospheric transport. [, ] Its presence in remote areas underscores the need for continued monitoring and research into its ecological consequences.
Q7: Were there any alternatives to this compound for pest control?
A9: Research explored various alternatives to This compound for pest control, including organophosphates like methyl parathion and carbamates like carbaryl. [, , , , , ] The choice of insecticide often depended on the target pest and the crop being treated.
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